3-acetamido-N-(3,4-difluorophenyl)benzofuran-2-carboxamide
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Overview
Description
3-acetamido-N-(3,4-difluorophenyl)benzofuran-2-carboxamide is a synthetic organic compound belonging to the benzofuran class. Benzofuran derivatives are known for their diverse biological activities, including antibacterial, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetamido-N-(3,4-difluorophenyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of Fluorine Atoms:
Carboxamide Formation: The final step involves the formation of the carboxamide group, which can be achieved through the reaction of the intermediate with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-acetamido-N-(3,4-difluorophenyl)benzofuran-2-carboxamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted phenyl ring using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted products with various functional groups .
Scientific Research Applications
3-acetamido-N-(3,4-difluorophenyl)benzofuran-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antibacterial, antiviral, and anticancer agent.
Biological Studies: The compound is used in studies to understand its mechanism of action and interaction with biological targets.
Drug Development: It serves as a lead compound in the development of new therapeutic agents for various diseases.
Industrial Applications: The compound is used in the synthesis of other complex organic molecules and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 3-acetamido-N-(3,4-difluorophenyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 3-amino-N-(3,4-difluorophenyl)benzofuran-2-carboxamide
- 3-(4,5-dimethylthiolan-2-yl)-2,5-diphenyltetrazolium bromide
Uniqueness
3-acetamido-N-(3,4-difluorophenyl)benzofuran-2-carboxamide is unique due to its specific substitution pattern and functional groups, which confer distinct biological activities and chemical reactivity compared to other benzofuran derivatives .
Properties
IUPAC Name |
3-acetamido-N-(3,4-difluorophenyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2O3/c1-9(22)20-15-11-4-2-3-5-14(11)24-16(15)17(23)21-10-6-7-12(18)13(19)8-10/h2-8H,1H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUKDAFNBAXVYLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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